

Spectroscopic Data Interpretation: A Comparative Guide to 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-N-methyl-2-nitroaniline**

Cat. No.: **B1278509**

[Get Quote](#)

For researchers, scientists, and drug development professionals, accurate structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of the spectroscopic data for **5-Bromo-N-methyl-2-nitroaniline** with related compounds, supported by experimental protocols and data visualization to aid in its unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **5-Bromo-N-methyl-2-nitroaniline** and its structural analogs. These comparisons highlight the influence of the bromo and nitro substituents on the spectral properties.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shift δ in ppm, Coupling Constant J in Hz)

Compound	Aromatic Protons	N-CH ₃	NH
5-Bromo-N-methyl-2-nitroaniline	δ 8.0 (d, J ≈ 2.5 Hz, H-6), 7.6 (dd, J ≈ 9.0, 2.5 Hz, H-4), 6.8 (d, J ≈ 9.0 Hz, H-3)	~3.0 (s)	N/A (secondary amine)
N-methyl-2-nitroaniline	δ 8.15 (dd, J=8.7, 1.5 Hz, 1H), 7.46 (ddd, J=8.6, 7.0, 1.5 Hz, 1H), 6.83 (d, J=8.7 Hz, 1H), 6.64 (td, J=7.0, 1.2 Hz, 1H)	3.02 (d, J=5.1 Hz, 3H)	8.03 (br s, 1H)
4-Bromo-N-methylaniline	δ 7.25-7.35 (m, 2H), 6.55-6.65 (m, 2H)	2.79 (s)	~3.7 (br s)
2-Nitroaniline	δ 8.12 (dd, J=8.0, 1.0 Hz, 1H), 7.36 (td, J=8.1, 1.0 Hz, 1H), 6.81 (d, J=8.3 Hz, 1H), 6.70 (td, J=8.0, 1.0 Hz, 1H)	N/A	5.98 (br s, 2H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	C-1	C-2	C-3	C-4	C-5	C-6	N-CH ₃
5-Bromo-N-methyl-2-nitroaniline	~145	~135	~115	~138	~110	~130	~30
N-methyl-2-nitroaniline	~146.5	~133.8	~115.1	~127.2	~119.5	~136.4	30.2
4-Bromo-N-methylaniline	~148.3	~113.8	~132.1	~109.1	~132.1	~113.8	30.7
2-Nitroaniline	~146.4	~135.5	~116.7	~126.9	~118.1	~133.7	N/A

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)

Compound	N-H Stretch	C-H (Aromatic) Stretch	C=C (Aromatic) Stretch	NO ₂ Stretch (asym/sym)	C-N Stretch	C-Br Stretch
5-Bromo-N-methyl-2-nitroaniline	~3400	~3100-3000	~1600, 1500	~1520 / ~1340	~1300	~680
N-methyl-2-nitroaniline	~3400	~3100-3000	~1610, 1510	~1525 / ~1350	~1280	N/A
4-Bromo-N-methylaniline	~3400	~3100-3000	~1600, 1500	N/A	~1320	~670
2-Nitroaniline	~3480, ~3370	~3100-3000	~1620, 1580	~1505 / ~1350	~1250	N/A

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragments
5-Bromo-N-methyl-2-nitroaniline	230/232 (isotope pattern for Br)	[M-NO ₂] ⁺ , [M-NO ₂ -CH ₃] ⁺
N-methyl-2-nitroaniline	152	[M-NO ₂] ⁺ , [M-NO ₂ -CH ₃] ⁺
4-Bromo-N-methylaniline	185/187 (isotope pattern for Br)	[M-CH ₃] ⁺ , [M-Br] ⁺
2-Nitroaniline	138	[M-NO ₂] ⁺ , [M-NO ₂ -HCN] ⁺

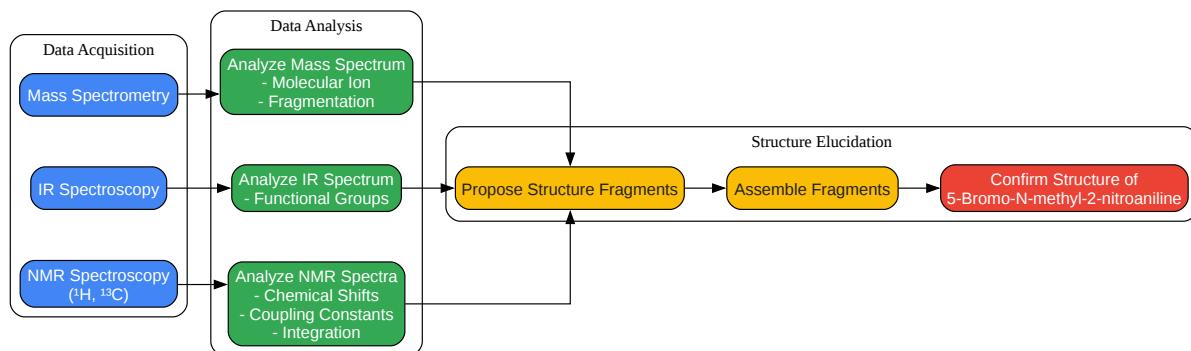
Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with the analyte's signals.
- ^1H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy


- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: For solid samples, a small amount of the material is placed directly on the ATR crystal. For liquid samples, a single drop is applied to the crystal.
- Data Acquisition: Acquire the spectrum over the range of 4000-400 cm^{-1} . The number of scans can be varied to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.
- Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS), depending on the volatility and thermal stability of the compound.
- Sample Introduction: The sample is introduced into the ion source, where it is vaporized and ionized.
- Ionization: Electron Ionization (EI) is a common technique for volatile compounds, leading to the formation of a molecular ion and characteristic fragment ions. Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to confirm the structure of **5-Bromo-N-methyl-2-nitroaniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic data interpretation.

- To cite this document: BenchChem. [Spectroscopic Data Interpretation: A Comparative Guide to 5-Bromo-N-methyl-2-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278509#spectroscopic-data-interpretation-for-5-bromo-n-methyl-2-nitroaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com